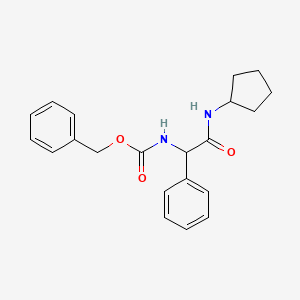
Z-DL-Phg-NHCyh
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Z-DL-Phg-NHCyh is a chemical compound with the CAS Number: 17922-88-2. Its IUPAC name is benzyl 2-(cyclohexylamino)-2-oxo-1-phenylethylcarbamate . The molecular weight of this compound is 366.46 .
Molecular Structure Analysis
The InChI code for Z-DL-Phg-NHCyh is1S/C22H26N2O3/c25-21(23-19-14-8-3-9-15-19)20(18-12-6-2-7-13-18)24-22(26)27-16-17-10-4-1-5-11-17/h1-2,4-7,10-13,19-20H,3,8-9,14-16H2,(H,23,25)(H,24,26) . This code represents the molecular structure of the compound.
Applications De Recherche Scientifique
Scientific Research Applications of Complex Compounds
Material Science and Nanotechnology
Materials such as Zinc Oxide (ZnO) have been extensively studied for their applications in nanotechnology and material science. ZnO nanoparticles exhibit exceptional electrocatalytic properties and stability, making them versatile materials for sensing applications. For example, ZnO nanoparticles modified sensors have been used for the electrochemical detection of various substances, indicating the potential for compounds with similar properties to be used in sensor technology and environmental monitoring (Batista & Mulato, 2005).
Biomedical Applications
In the biomedical field, nanoparticles and specific compounds play crucial roles in drug delivery systems, therapeutic agents, and diagnostic tools. For instance, nanoparticles have been used to load photoactive agents for photodynamic therapy, a treatment that involves light-sensitive drugs to destroy cancer cells (Ricci-Júnior & Marchetti, 2006). Similarly, compounds that can be engineered for high specificity and controlled release mechanisms could significantly impact targeted therapies.
Environmental Sensing and Remediation
The application of specific compounds in environmental sensing, such as detecting hazardous chemicals or monitoring water quality, is an area of increasing importance. For example, ZnO/Yb2O3 nanosheets have been developed for sensors with high sensitivity and low detection limits, useful in identifying carcinogenic chemicals in various sectors (Rahman et al., 2017). This suggests potential applications for other complex compounds in environmental remediation and monitoring.
Gene Expression and Molecular Biology
In molecular biology, methods like Z score transformation are used for standardizing data across various experiments, including microarray data analysis. This approach allows for the comparison of gene expression levels independent of original hybridization intensities, highlighting the importance of data analysis techniques in understanding the biological impact of different compounds at the genetic level (Cheadle et al., 2003).
Safety and Hazards
Propriétés
IUPAC Name |
benzyl N-[2-(cyclopentylamino)-2-oxo-1-phenylethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c24-20(22-18-13-7-8-14-18)19(17-11-5-2-6-12-17)23-21(25)26-15-16-9-3-1-4-10-16/h1-6,9-12,18-19H,7-8,13-15H2,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYJNHDCSSYDMAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(C2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-DL-Phg-NHCyh | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

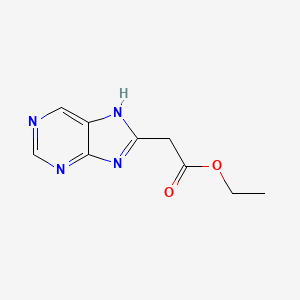
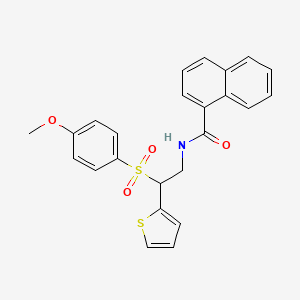
![3-(3-chloro-4-methylphenyl)-6-(4-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2696640.png)
![2-(Tert-butoxycarbonyl)-5-thia-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2696644.png)
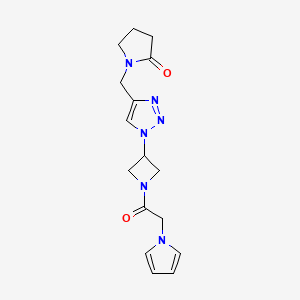
![1-(3,4-dimethylphenyl)-4-isopropyl-6-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2696649.png)
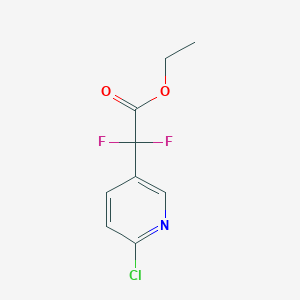
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2696654.png)

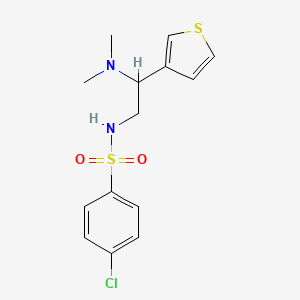



![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2696661.png)